Dbpr-108; dbpr 108

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DBPR108, also known as prusogliptin, is a novel and highly selective dipeptidyl peptidase-4 inhibitor. It has been developed primarily for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme dipeptidyl peptidase-4, which plays a crucial role in glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBPR108 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification steps, and crystallization .

Industrial Production Methods

Industrial production of DBPR108 likely follows a similar multi-step synthetic route but on a larger scale. This involves the use of industrial reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DBPR108 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in the reactions involving DBPR108 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of DBPR108, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

DBPR108 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and metabolic pathways.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus by improving glycemic control.

Mechanism of Action

DBPR108 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon release. The overall effect is improved glycemic control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used for the treatment of type 2 diabetes mellitus.

Vildagliptin: Similar to sitagliptin, it inhibits dipeptidyl peptidase-4 and is used in diabetes management

Uniqueness of DBPR108

DBPR108 is unique due to its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. It has shown superior efficacy in clinical trials compared to placebo and non-inferiority to other similar compounds like sitagliptin .

Biological Activity

DBPR-108, also known as prusogliptin, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor that has been developed for the management of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its efficacy in lowering blood glucose levels and its favorable safety profile. This article provides a detailed examination of the biological activity of DBPR-108, including clinical trial data, pharmacological properties, and comparative efficacy against other DPP-4 inhibitors.

DBPR-108 functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. These hormones play a crucial role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release. By prolonging the action of incretins, DBPR-108 effectively lowers blood glucose levels.

Selectivity

DBPR-108 exhibits high selectivity for DPP-4 over other DPP family members such as DPP-2, DPP-8, and DPP-9, which may contribute to its reduced side effects compared to other DPP-4 inhibitors .

Phase II and III Clinical Trials

Several clinical trials have evaluated the efficacy and safety of DBPR-108 in patients with T2DM:

- Phase II Study : A 12-week double-blind, placebo-controlled trial assessed the effects of DBPR-108 monotherapy in treatment-naïve patients. The results indicated significant reductions in HbA1c levels:

- Phase III Study : A 24-week study compared DBPR-108 with sitagliptin and placebo. Key findings included:

Summary of Clinical Findings

| Study Type | Treatment | HbA1c Change (%) | Significance |

|---|---|---|---|

| Phase II | Placebo | -0.04 ± 0.77 | Reference |

| 50 mg DBPR-108 | -0.51 ± 0.71 | p < .001 | |

| 100 mg DBPR-108 | -0.75 ± 0.73 | p < .001 | |

| 200 mg DBPR-108 | -0.57 ± 0.78 | p < .001 | |

| Phase III | DBPR-108 | -0.63 ± 0.04 | Superior to placebo |

| Sitagliptin | -0.60 ± 0.07 | Non-inferior to DBPR-108 | |

| Placebo | -0.02 ± 0.07 | Reference |

Safety Profile

DBPR-108 has demonstrated a favorable safety profile across clinical trials:

- The incidence of adverse events was comparable between DBPR-108 and placebo groups.

- Mild hypoglycemia was reported at higher doses but was not significantly different from placebo .

The compound showed minimal impact on human cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .

Case Study Insights

In various case studies involving patients with T2DM:

- Patients treated with DBPR-108 reported improved glycemic control without significant weight gain or adverse cardiovascular events.

Long-term Efficacy

The long-term efficacy of DBPR-108 was evaluated over a year, showing sustained reductions in HbA1c levels and maintaining a low incidence of adverse events .

Properties

Molecular Formula |

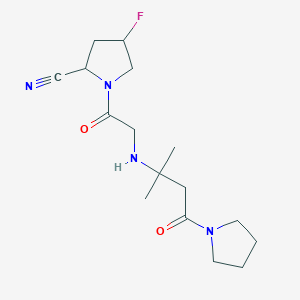

C16H25FN4O2 |

|---|---|

Molecular Weight |

324.39 g/mol |

IUPAC Name |

4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3 |

InChI Key |

VQKSCYBKUIDZEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.